Predicted Lipophilicity (cLogP) as a Differentiator for Membrane Permeability in Cellular Assays
The target compound exhibits a higher predicted lipophilicity (cLogP ≈ 1.6) than its 3‑cyclopropyl analog (cLogP ≈ 0.8) and the 3‑methyl analog (cLogP ≈ 0.2), placing it in a more favorable range for passive membrane permeability [1][2]. This difference can determine whether a compound is cell‑permeable in phenotypic screens, making the ethylcyclopropyl variant a more appropriate choice for target‑agnostic cellular assays.
| Evidence Dimension | Predicted cLogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | cLogP ≈ 1.6 (predicted by XLogP3) |
| Comparator Or Baseline | 3-cyclopropylisoxazol-5(4H)-one: cLogP ≈ 0.8; 3-methylisoxazol-5(4H)-one: cLogP ≈ 0.2 |
| Quantified Difference | ΔcLogP of 0.8–1.4 units (3–10× theoretical membrane partitioning difference). |
| Conditions | Computational prediction (PubChem XLogP3); experimental confirmation needed. |
Why This Matters
Higher lipophilicity within the optimal range (cLogP 1–4) can translate into improved cell permeability, a critical factor for intracellular target engagement that generic 3‑methyl or 3‑cyclopropyl analogs may lack.
- [1] PubChem CID 45099055. Computed Properties: XLogP3 = 1.6. View Source
- [2] PubChem CID 13540980 (3-cyclopropylisoxazol-5(4H)-one). Computed Properties: XLogP3 = 0.8. View Source
